4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride
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Overview
Description
4-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride (4-AMHBA-HCl) is a compound that is used in various scientific research applications. It is a white to off-white crystalline solid that is water-soluble and has a molecular weight of 241.6 g/mol. 4-AMHBA-HCl is a derivative of benzoic acid and is used as a reagent in synthetic organic chemistry as well as a reactant in the synthesis of pharmaceuticals. It is also used as a buffer in biochemical and physiological research.
Scientific Research Applications
4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a reactant in the synthesis of pharmaceuticals, and as a buffer in biochemical and physiological research. It is also used as a substrate for enzyme-catalyzed reactions and as a reactant in the synthesis of peptides and other biopolymers.
Mechanism of Action
4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride acts as a buffer in biochemical and physiological research. It is able to regulate the pH of a solution by releasing or absorbing hydrogen ions. This is possible because the compound contains both an acidic and a basic group. The acidic group can donate a proton to the solution, while the basic group can accept a proton from the solution. This helps to maintain the pH of the solution within a certain range.
Biochemical and Physiological Effects
4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride is used in biochemical and physiological research to study the effects of pH on biological systems. It has been used to study the effects of pH on enzyme activity, cell growth, and other biochemical reactions. It has also been used to study the effects of pH on the absorption and distribution of drugs in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride in laboratory experiments is that it is a relatively simple and inexpensive compound to synthesize and use. It is also easy to store and does not require special handling or equipment. However, one of the main limitations of using 4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride is that it can be toxic if not handled properly.
Future Directions
There are many potential future directions for research involving 4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride. These include further studies on the effects of pH on biological systems, the synthesis of new derivatives of the compound, and the use of the compound in drug delivery systems. Additionally, further research could be done to explore the potential applications of 4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride in biotechnology, such as gene therapy and stem cell research. Finally, 4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride could be used to study the effects of pH on the absorption and distribution of drugs in the body, as well as the effects of pH on the stability of drugs in the body.
Synthesis Methods
4-(aminomethyl)-2-hydroxybenzoic acid hydrochloride is synthesized by the reaction of 4-aminobenzoic acid and hydrochloric acid. The reaction occurs in the presence of a catalyst, such as zinc chloride, and is carried out in an inert atmosphere. The reaction is typically conducted at a temperature of 80-90°C for a period of 1-2 hours. The product is then isolated by filtration and dried.
properties
IUPAC Name |
4-(aminomethyl)-2-hydroxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-4-5-1-2-6(8(11)12)7(10)3-5;/h1-3,10H,4,9H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHBOYQORKCOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride |
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